2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

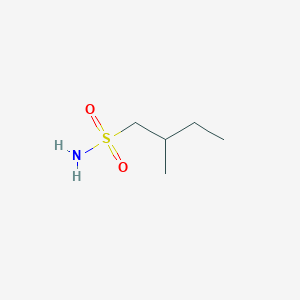

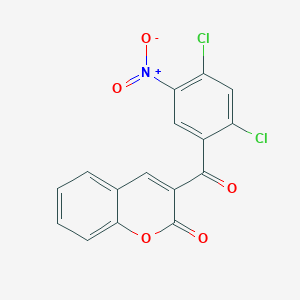

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 2225147-37-3 . It has a molecular weight of 197.19 and is typically in the form of a powder . The IUPAC name for this compound is 2-methoxy-5-(methoxymethyl)nicotinic acid .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is 1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Electrochemical Reduction

Research into the electroreduction of substituents on a pyridine ring, including carboxyl and methoxycarbonyl groups, offers insights into the reduction potentials and efficiencies for various substituted pyridines. The study suggests potential applications in synthetic chemistry, particularly in the electrochemical reduction processes of pyridine derivatives, which could be relevant for compounds similar to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid (Nonaka et al., 1981).

Asymmetric Alkylation

The use of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the asymmetric alkylation of carboxyamides demonstrates the potential for synthesizing enantioselective compounds. This methodology could be applied to the asymmetric alkylation of derivatives of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, contributing to the synthesis of stereochemically complex molecules (Kawanami et al., 1984).

Decarboxylative Coupling

The Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes to produce substituted pyridines underscores the utility of carboxylic acids as traceless activating groups. This approach could be relevant for the synthesis of pyridine derivatives starting from 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, facilitating regioselective synthesis of pyridine compounds (Neely & Rovis, 2014).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of antimicrobial activity of new pyridine derivatives highlight the potential biomedical applications of pyridine compounds. While not directly related to 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid, this research indicates the broader relevance of pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).

Photophysical Properties of Pyridine Derivatives

Studies on the photophysical properties of lanthanide-based coordination polymers assembled from pyridine derivatives suggest applications in materials science, particularly in the development of luminescent materials. The incorporation of pyridine moieties into coordination polymers, similar to how 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid might be utilized, can lead to materials with unique optical properties (Sivakumar et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLLQZWTWJNHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)

![(2-Chloro-4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2989032.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)